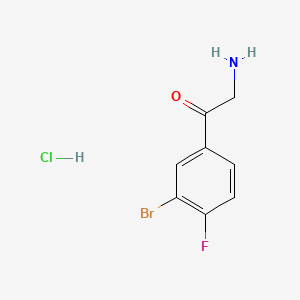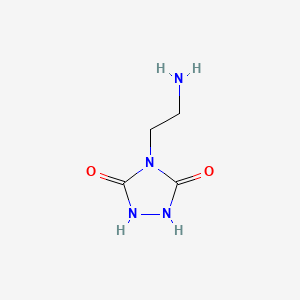
4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazolidine ring, which is a five-membered ring containing three nitrogen atoms, and an aminoethyl group attached to the ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality in the final product .
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学的研究の応用
4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals
作用機序
The mechanism of action of 4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, depending on the specific pathways involved .
類似化合物との比較
Similar Compounds
Some compounds similar to 4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione include:
Dopamine: A neurotransmitter with a similar aminoethyl group.
4-(2-Aminoethyl)benzenesulfonamide: A compound with similar functional groups but different ring structure.
Uniqueness
What sets this compound apart from similar compounds is its unique triazolidine ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C4H8N4O2 |
|---|---|
分子量 |
144.13 g/mol |
IUPAC名 |
4-(2-aminoethyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C4H8N4O2/c5-1-2-8-3(9)6-7-4(8)10/h1-2,5H2,(H,6,9)(H,7,10) |
InChIキー |
ZERFZKZLRZTCPN-UHFFFAOYSA-N |
正規SMILES |
C(CN1C(=O)NNC1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


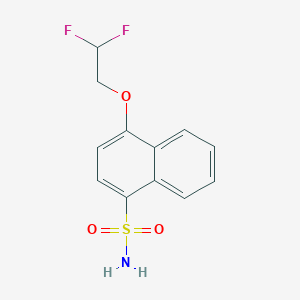
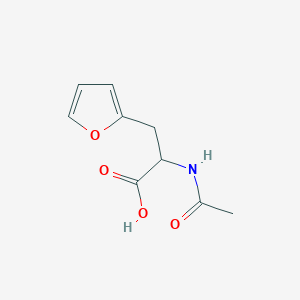
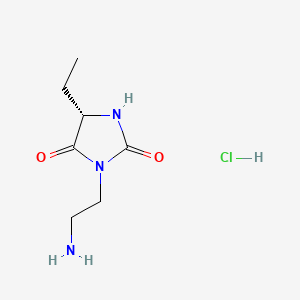


![4-[[(Phenylmethoxy)carbonyl]amino]benzenebutanoic acid](/img/structure/B13507252.png)
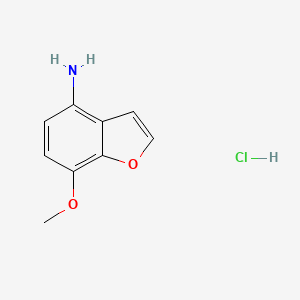
![((1S,2S,5R)-3-Azabicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13507256.png)
![3-(3-{[(Benzyloxy)carbonyl]amino}propanamido)propanoic acid](/img/structure/B13507263.png)
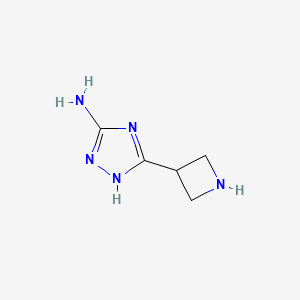
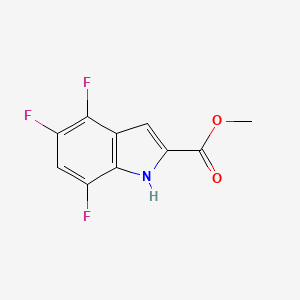
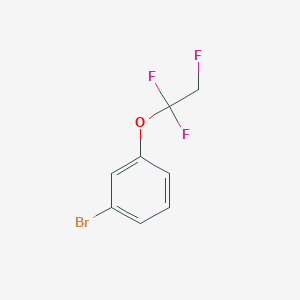
![3-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13507282.png)
